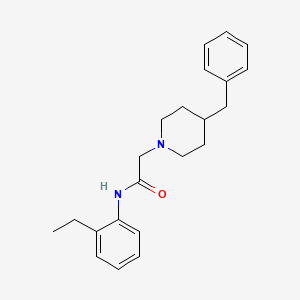

2-(4-benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide

Description

2-(4-Benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and an acetamide group linked to an ethylphenyl moiety

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-2-20-10-6-7-11-21(20)23-22(25)17-24-14-12-19(13-15-24)16-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZUJIAGOUKCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Acetamide Formation: The benzylated piperidine is reacted with 2-ethylphenylacetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Benzylpiperidin-1-yl)-N-(2-methylphenyl)acetamide

- 2-(4-Benzylpiperidin-1-yl)-N-(2-propylphenyl)acetamide

- 2-(4-Benzylpiperidin-1-yl)-N-(2-isopropylphenyl)acetamide

Uniqueness

2-(4-Benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Biological Activity

2-(4-benzylpiperidin-1-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound classified as a piperidine derivative. This compound has garnered attention in various fields of scientific research, particularly in pharmacology and medicinal chemistry, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperidine ring substituted with a benzyl group and an acetamide moiety linked to an ethylphenyl group. The specific arrangement of these substituents contributes to its unique physicochemical properties, influencing its biological activity.

Biological Activity

Mechanism of Action : The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects such as analgesic and anti-inflammatory responses.

Pharmacological Effects : Research indicates that this compound exhibits significant pharmacological properties. It has been investigated for its potential use in treating conditions such as pain and inflammation. The mechanism by which it exerts these effects may involve the modulation of neurotransmitter systems or direct interaction with pain pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cellular processes. For example, it has shown potential in inhibiting certain enzyme activities linked to inflammatory pathways, suggesting its role as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Antinociceptive Activity : In animal models, administration of the compound led to a marked reduction in pain responses, comparable to established analgesics. This suggests that it may be a viable candidate for further development as a pain management therapy.

- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. Its ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Analgesic, Anti-inflammatory |

| 2-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)acetamide | Structure | Moderate analgesic activity |

| 2-(4-benzylpiperidin-1-yl)-N-(4-tert-butylphenyl)acetamide | Structure | Enhanced anti-inflammatory effects |

This table illustrates how variations in substituents can impact the biological activity of piperidine derivatives. The presence of different alkyl groups on the phenyl ring can significantly alter binding affinities and selectivity towards specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.